Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13749298
InChI: InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1
SMILES: C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C26H31NO4
Molecular Weight: 421.5 g/mol

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid

CAS No.:

Cat. No.: VC13749298

Molecular Formula: C26H31NO4

Molecular Weight: 421.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid -

Specification

Molecular Formula C26H31NO4
Molecular Weight 421.5 g/mol
IUPAC Name (2S)-5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Standard InChI InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1
Standard InChI Key YDXWZVLKKWJUMU-DEOSSOPVSA-N
Isomeric SMILES C1CCC(CC1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical and Structural Properties

Molecular Architecture

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid features a pentanoic acid backbone with a cyclohexyl group at the fifth carbon and an Fmoc-protected amine at the second carbon. The stereochemistry at the second carbon is strictly S-configured, ensuring compatibility with enzymatic systems and peptide folding. The cyclohexyl group introduces significant hydrophobicity, while the Fmoc moiety provides UV detectability and orthogonal protection during synthesis .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₂₆H₃₁NO₄
Molecular Weight421.5 g/mol
IUPAC Name(2S)-5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
SMILESC1CCC(CC1)CCCC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIKeyYDXWZVLKKWJUMU-DEOSSOPVSA-N

Physicochemical Characteristics

The compound’s hydrophobicity (logP ≈ 4.2) and steric bulk make it ideal for modifying peptide interactions with biological membranes or hydrophobic protein pockets. Its solubility in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF) facilitates use in SPPS, while limited aqueous solubility necessitates precise handling .

Synthesis and Reaction Dynamics

Synthetic Pathways

The synthesis involves sequential protection and coupling steps:

  • Amino Group Protection: The primary amine is shielded with an Fmoc group using Fmoc-Cl (fluorenylmethyl chloroformate) in the presence of a base like triethylamine (TEA).

  • Side Chain Introduction: A cyclohexyl group is appended via alkylation or Michael addition, followed by purification using flash chromatography.

  • Carboxylic Acid Activation: The terminal carboxylic acid is activated with reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) for peptide bond formation .

Table 2: Common Reagents and Conditions

StepReagents/ConditionsPurpose
Fmoc ProtectionFmoc-Cl, TEA, DCM, 0°C → RTAmine protection
Cyclohexyl AttachmentCyclohexyl bromide, NaH, THF, refluxSide chain functionalization
SPPS CouplingHBTU, DIEA, DMF, 25°CPeptide bond formation

Stability and Reactivity

The Fmoc group is stable under basic conditions but cleaved by piperidine, enabling iterative peptide elongation . The cyclohexyl group remains inert during standard SPPS, though strong acids may induce partial racemization.

Applications in Peptide Science

Enhancing Peptide Therapeutics

Incorporating this amino acid into peptides improves binding to hydrophobic targets. For example, cyclohexyl-modified analogs of somatostatin show 3-fold higher affinity for somatostatin receptors compared to linear variants.

Structural Studies

The cyclohexyl side chain stabilizes α-helical and β-sheet conformations in model peptides, as demonstrated by circular dichroism (CD) spectroscopy. This property is exploited in designing inhibitors of amyloid-beta aggregation, a target in Alzheimer’s disease .

Table 3: Representative Peptide Applications

ApplicationTargetOutcome
Antimicrobial PeptidesBacterial membranesEnhanced membrane disruption
Enzyme InhibitorsProteasesImproved IC₅₀ values (≤10 nM)
Drug Delivery SystemsLiposomal carriersIncreased cellular uptake (2–5×)

Comparative Analysis with Analogous Compounds

Versus Aromatic Variants

Compared to Fmoc-(2S)-2-amino-5-(4-fluorophenyl)pentanoic acid (PubChem CID: 154726183), the cyclohexyl derivative exhibits 20% higher hydrophobicity but reduced π-π stacking capacity, favoring interactions with aliphatic protein domains .

Versus Trityl-Protected Analogs

Unlike trityl-carbamoyl derivatives (e.g., Chem-Impex 29716), the cyclohexyl group avoids steric hindrance during coupling, enabling faster reaction kinetics (t₁/₂ = 15 min vs. 45 min) .

Recent Advances and Future Directions

Advances in automated SPPS (e.g., microwave-assisted synthesis) have reduced coupling times for cyclohexyl-modified peptides to <10 minutes . Future research priorities include:

  • Toxicological Profiling: Assessing long-term safety in preclinical models.

  • Bioconjugation Techniques: Developing site-specific labeling strategies for imaging probes .

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